Tert-butyl 3-(ethylamino)propylcarbamate
Description
Tert-butyl 3-(ethylamino)propylcarbamate (CAS 220645-42-1) is a carbamate-protected amine derivative widely used in organic synthesis and medicinal chemistry. Its structure features a tert-butyloxycarbonyl (Boc) group attached to a propyl chain terminating in an ethylamino moiety. This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and urea-based therapeutics, where the Boc group acts as a temporary protecting group for amines during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-[3-(ethylamino)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-5-11-7-6-8-12-9(13)14-10(2,3)4/h11H,5-8H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWYORSLYQMJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that this compound contains a tert-butyloxycarbonyl (t-boc or simply boc) group. The Boc group is a common strategy to protect an amino group, converting it into a carbamate. This protection allows for transformations of other functional groups without affecting the amino group.
Biological Activity
Tert-butyl 3-(ethylamino)propylcarbamate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies. The information is compiled from diverse scientific sources to provide a comprehensive understanding of the compound's biological implications.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C10H22N2O2
- CAS Number: 220645-42-1
Structural Formula
This compound contains a tert-butyl group, an ethylamino group, and a carbamate functional group, which contribute to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain proteases and enzymes involved in neurodegenerative processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits protective effects in cellular models. For instance, it has been shown to reduce oxidative stress and inflammation in astrocytes exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease.
Table 1: Summary of In Vitro Effects
| Study | Cell Type | Treatment | Effect Observed |
|---|---|---|---|
| Astrocytes | Aβ 1-42 + Compound | Increased cell viability (62.98%) | |
| Astrocytes | Scopolamine + Compound | Reduced malondialdehyde levels |
In Vivo Studies
In vivo studies have further explored the efficacy of this compound in animal models. For example, research indicated that while the compound improved cell viability in vitro, its effects were less pronounced in vivo due to bioavailability issues.
Table 2: Summary of In Vivo Effects
| Study | Model | Treatment | Effect Observed |
|---|---|---|---|
| Rats | Galantamine vs Compound | No significant difference in cognitive performance |
Case Study 1: Neuroprotective Effects
A notable case study investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. The results indicated that the compound could mitigate cell death caused by amyloid-beta toxicity, suggesting potential therapeutic applications for neurodegenerative diseases.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of the compound. It was found to significantly decrease TNF-α levels in treated astrocytes, indicating its potential role in modulating inflammatory responses associated with neurodegeneration.
Scientific Research Applications
Pharmaceutical Applications
Tert-butyl 3-(ethylamino)propylcarbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of bioactive molecules.
Synthesis of Lacosamide
One of the notable applications of this compound is its role as a synthetic intermediate for lacosamide, an anticonvulsant medication used in the treatment of epilepsy. The synthesis pathway involves the conversion of this compound into other intermediates that ultimately yield lacosamide. The reaction typically employs phase-transfer catalysis, enhancing the efficiency of the alkylation process necessary for producing lacosamide derivatives .
Chemical Properties and Reactivity
This compound exhibits unique chemical properties that make it suitable for various synthetic applications. Its structure includes a tert-butyl group, which enhances its stability and solubility in organic solvents.
Reactivity Profile
The compound can undergo several chemical transformations, including:
- Alkylation Reactions : It can act as a nucleophile in alkylation reactions, forming more complex structures.
- Condensation Reactions : The amine group allows for condensation with carbonyl compounds, leading to the formation of various amides and related structures.
Data Tables
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of Carbamate | tert-butyl isocyanate + ethylamine | 85 |
| Alkylation | Carbamate + methyl sulfate (PTC conditions) | 90 |
| Final Product | Lacosamide derivative | 75 |
Synthesis Efficiency
A study published in Organic Chemistry demonstrated that using this compound as a precursor significantly improved the yield of lacosamide synthesis compared to traditional methods . The reaction conditions were optimized to minimize by-products and maximize product purity.
Research has indicated that derivatives synthesized from this compound exhibit promising anticonvulsant activity in preclinical models, supporting its potential therapeutic applications beyond lacosamide .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The tert-butyl carbamate group is a common motif in synthetic chemistry. Below is a comparison of structural analogs and their functional group variations:
Key Observations :
- Alkylamino vs. Aromatic Groups: Ethylamino and methylamino derivatives (e.g., CAS 220645-42-1 vs. 442514-22-9) exhibit higher solubility in polar solvents compared to bromophenyl analogs (e.g., 852540-82-0), which are more lipophilic .
- Electron-Withdrawing vs. Electron-Donating Groups: The thioxo group in 77152-97-7 enhances electrophilicity, enabling nucleophilic substitutions, whereas the ethylamino group in 220645-42-1 acts as a weak base, influencing pH-dependent reactivity .
Physical and Chemical Properties
- Melting Points: Ethylamino and methylamino derivatives are typically oils or low-melting solids (<100°C), whereas bromophenyl (852540-82-0) and nitro-substituted analogs () exhibit higher melting points (>200°C) due to crystallinity from aromatic stacking .
- Hydroxypropynylphenylcarbamoyl analogs (1539292-59-5) display improved aqueous solubility due to the polar alkyne and hydroxyl groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for synthesizing Tert-butyl 3-(ethylamino)propylcarbamate, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step sequence, including protection/deprotection strategies. For example, the tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under inert atmospheres (e.g., argon) in solvents like dichloromethane or methanol. Key steps include:
- Protection : Reacting the amine group with Boc₂O in the presence of a base (e.g., triethylamine) at 0°C to room temperature .
- Purification : Silica gel column chromatography using gradients of ethyl acetate/hexane or methanol/chloroform to isolate the product .
- Yield Optimization : Control reaction time (e.g., overnight stirring), stoichiometric ratios (excess Boc₂O for complete protection), and inert conditions to prevent side reactions .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, carbonyl stretch at ~1700 cm⁻¹ for carbamate) .
- NMR Analysis : ¹H NMR confirms proton environments (e.g., tert-butyl singlet at ~1.4 ppm, ethylamino multiplet at ~2.6–3.1 ppm). ¹³C NMR detects carbamate carbonyl at ~155 ppm .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in spectroscopic data during structural elucidation of this compound derivatives?
- Methodological Answer : Contradictions in NMR or MS data can arise from impurities, tautomerism, or dynamic effects. Strategies include:
- 2D NMR Techniques : HSQC and HMBC to correlate proton-carbon connectivity and resolve overlapping signals .
- X-ray Crystallography : Definitive structural assignment for crystalline derivatives .
- Alternative Ionization Methods : MALDI-TOF or APCI-MS to confirm molecular ions in cases of poor ESI-MS performance .
Q. How can hydrogenation conditions be optimized for the reduction of nitro intermediates in this compound synthesis?
- Methodological Answer : Nitro-to-amine reductions (e.g., converting tert-butyl 3-(3-nitropropyl)carbamate to the amine derivative) require:
- Catalyst Optimization : 10% Pd/C under hydrogen gas (1–3 atm) in methanol/chloroform mixtures .
- Reaction Monitoring : TLC or HPLC to track nitro group consumption.
- Post-Reaction Workup : Filtration to remove catalyst and solvent evaporation under reduced pressure .
Q. What role does this compound play in lipid-based drug delivery systems?
- Methodological Answer : This compound serves as a cationic lipid component in liposomes or lipid nanoparticles (LNPs):
- Formulation : Combine with helper lipids (e.g., cholesterol, DSPC) and PEG-lipids to enhance stability and encapsulation efficiency .
- Characterization : Dynamic light scattering (DLS) for particle size, zeta potential for surface charge, and cryo-EM for structural analysis .
- Application : Used for siRNA or mRNA delivery, where the ethylamino group facilitates endosomal escape via proton-sponge effects .
Data Contradiction and Experimental Design
Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, methanol, chloroform, and hexane using UV-Vis spectroscopy or gravimetric analysis.
- Temperature Dependence : Assess solubility at 25°C vs. 40°C to identify ideal conditions for recrystallization .
- Co-Solvent Systems : Explore methanol/chloroform mixtures to enhance solubility during reaction workup .
Q. What experimental design considerations are critical for scaling up this compound synthesis without compromising purity?
- Methodological Answer :
- Batch vs. Flow Chemistry : Transitioning from batch to continuous flow systems improves heat/mass transfer and reduces side products .
- In-line Analytics : Implement FTIR or HPLC for real-time monitoring of reaction progress .
- Safety Protocols : Ensure proper handling of Boc₂O (lachrymatory agent) and hydrogen gas (flammable) during large-scale reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
